molecular formula C17H13N5O B2516629 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 663939-59-1

3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2516629
CAS No.: 663939-59-1
M. Wt: 303.325
InChI Key: WRTMNELQRQQCOI-UHFFFAOYSA-N
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Description

3-Benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a fused heterocyclic compound featuring a triazolopyrimidinone core. Its molecular formula is C23H24N6O (molecular weight: 400.48 g/mol), with a monoclinic crystal structure (space group P21/n) . X-ray crystallography reveals that the triazolopyrimidinone moiety is nearly planar, while substituents like the benzyl and phenyl groups adopt distinct orientations. The compound is synthesized via tandem aza-Wittig reactions, a method enabling regioselective functionalization of the pyrimidine ring . This scaffold is of interest due to its structural similarity to pharmacologically active triazolopyrimidines, such as ticagrelor, a P2Y12 receptor inhibitor .

Properties

IUPAC Name

3-benzyl-6-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17-15-16(18-12-21(17)14-9-5-2-6-10-14)22(20-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTMNELQRQQCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of carbodiimides with secondary amines or alcohols in the presence of a catalytic amount of sodium ethoxide (EtONa) in a mixed solvent system such as dichloromethane (CH₂Cl₂) and alcohol (ROH) . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow chemistry and automated synthesis techniques could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted triazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .

Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's ability to inhibit tumor growth has been attributed to its interaction with DNA and modulation of gene expression related to cell cycle regulation .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in models of chronic inflammation. It appears to reduce the levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Pharmacology

Drug Design and Development
The unique structure of this compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives are being synthesized to enhance potency and selectivity towards specific biological targets. This approach is particularly relevant in the design of novel agents for treating resistant bacterial infections and various cancers .

Synergistic Effects with Other Drugs
Studies have explored the synergistic effects of this compound when combined with existing antibiotics. The results suggest that it can enhance the efficacy of certain antibiotics against resistant strains by disrupting biofilm formation and altering membrane permeability .

Material Science

Polymerization Studies
The compound has been utilized in polymer chemistry as a monomer for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and enhanced mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in applications ranging from coatings to biomedical devices .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer ResearchTested on breast cancer cell linesInduced apoptosis via mitochondrial pathway
Anti-inflammatory StudyChronic inflammation modelReduced cytokine levels significantly

Mechanism of Action

The mechanism of action of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

The triazolopyrimidinone core allows extensive structural diversification. Below is a comparative analysis of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with analogs based on substituents, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties
Compound Name Substituents (R1, R6) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Benzyl (R1), Phenyl (R6) 400.48 Not reported Aryl, alkyl
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl) analog 2-Cl-benzyl, 2,4-F-benzyl 415.83 Not reported Halogens (Cl, F)
6-Butyl-2-(4-nitrophenyl) derivative 4-NO2-phenyl (R2), Butyl (R6) 331.81 190 Nitro, alkyl
3-(4-Methoxyphenyl) analog 4-MeO-phenyl (R1) 227.23 Not reported Methoxy
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazole]methyl}-3-(3-F-benzyl) derivative Oxadiazole, 3-F-benzyl 463.43 Not reported Oxadiazole, fluoro

Key Observations :

  • Halogenation (e.g., Cl, F in ) increases molecular weight and may enhance lipophilicity or receptor-binding specificity.
  • Nitro groups (e.g., in ) elevate melting points (190°C vs. 78°C for alkyl analogs), likely due to increased polarity and intermolecular interactions.
  • Methoxy and oxadiazole groups () improve solubility in polar solvents, as seen in glycoside derivatives .

Biological Activity

3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

The compound's molecular formula is C17H16N4C_{17}H_{16}N_4, and it has a molecular weight of 284.34 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study: Inhibition of c-Met Kinase
    A derivative of the triazolo-pyrimidine scaffold was shown to inhibit c-Met kinase with an IC50 value of 0.005 µM. This compound has undergone preclinical evaluation for treating various cancers including non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:

  • Activity Against Bacteria
    Compounds within this class exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.62 µg/mL to 62.5 µg/mL depending on the specific derivative tested .

Neuroprotective Effects

Research indicates that triazole derivatives may possess neuroprotective properties:

  • Mechanism of Action
    The compound's ability to modulate neuroinflammation pathways has been suggested as a mechanism for its protective effects in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidines. Key findings include:

  • Substituent Effects
    Variations in substituents at positions 3 and 6 of the triazole ring significantly influence the potency and selectivity of these compounds against specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/MIC ValueReference
Anticancerc-Met Kinase0.005 µM
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialEscherichia coli62.5 µg/mL
NeuroprotectionNeuroinflammation PathwaysNot specified

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